9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tetrahydropyrimido[2,1-f]purine-2,4-dione family, a class of tricyclic xanthine derivatives. Its structure features a 4-chlorophenyl group at position 9, a methyl group at position 1, and a phenethyl moiety at position 3 (Figure 1). These substitutions are critical for modulating pharmacological activity, particularly in targeting enzymes like monoamine oxidase-B (MAO-B) or adenosine receptors .
Properties
Molecular Formula |
C23H22ClN5O2 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)15-12-16-6-3-2-4-7-16)28-14-5-13-27(22(28)25-20)18-10-8-17(24)9-11-18/h2-4,6-11H,5,12-15H2,1H3 |
InChI Key |
SQEAMFYNHXABNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 6-Chloro-9-(4-Chlorophenyl)-1-Methylpurine
A critical intermediate is synthesized by reacting 4-chlorobenzaldehyde with methylamine under acidic conditions to form the Schiff base, followed by cyclization with chlorocarbonyl compounds. This method mirrors the preparation of analogous purine derivatives described in the synthesis of Cetirizine intermediates.
Reaction Conditions :
Introduction of the 3-(2-Phenylethyl) Side Chain
The 3-position substitution is achieved via nucleophilic displacement using 2-phenylethyl bromide in the presence of a base (e.g., potassium carbonate). This step parallels alkylation strategies for purine derivatives, where steric and electronic factors dictate regioselectivity.
Key Parameters :
| Parameter | Value/Range |
|---|---|
| Reaction Time | 12–24 hours |
| Yield | 65–78% |
| Purity (HPLC) | ≥95% |
Cyclization Strategies for the Tetrahydropyrimido Ring
The tetrahydropyrimido[2,1-f]purine core is constructed via intramolecular cyclization. A representative protocol involves:
Formation of the Bicyclic System
A precursor bearing both purine and pyrimidine motifs undergoes acid- or base-catalyzed cyclization. For example, treatment with hydrobromic acid (48% w/w) at 90–95°C for 24 hours facilitates ring closure, as demonstrated in the synthesis of related compounds.
Optimization Insights :
Stereochemical Control
The stereochemistry at the 9-position (4-chlorophenyl group) is controlled using chiral auxiliaries or enantioselective catalysis. For instance, (R)-4-(chlorophenyl)phenylmethyl amine has been employed to induce asymmetry in analogous syntheses.
Catalytic Methods for Enhanced Efficiency
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysts to introduce aromatic substituents. A Suzuki-Miyaura coupling between a boronic ester and a chloropurine intermediate could install the 4-chlorophenyl group with high fidelity.
Catalytic System :
| Component | Concentration |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclization steps. Pilot studies on similar purine derivatives show a 4-fold decrease in processing time (from 24 hours to 6 hours) with maintained yields.
Challenges and Limitations
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suggests several promising applications:
1. Anticancer Activity
Research has indicated that purine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study demonstrated that similar purine derivatives showed efficacy against human lung adenocarcinoma (A549) and cervical carcinoma (HeLa) cells .
- The compound’s structural features may enhance its interaction with cellular targets involved in cancer progression.
2. Neuroprotective Effects
The compound's potential as a neuroprotective agent has been highlighted in studies investigating xanthine-dopamine hybrid molecules. These compounds have shown promise in treating neurodegenerative diseases by modulating dopaminergic pathways and reducing oxidative stress .
3. Antiviral Activity
Purines are known for their role in nucleic acid synthesis and have been studied for antiviral applications. The ability of purine derivatives to inhibit viral replication could be explored further with this compound.
Synthesis and Characterization
The synthesis of 9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step reactions that incorporate various synthetic methodologies:
- Reagents and Conditions: The synthesis often employs reagents such as chlorinated phenols and amines under controlled conditions to ensure high yields and purity.
- Characterization Techniques: Characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies highlight the applications of purine derivatives similar to 9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against A549 cells with IC50 values in the micromolar range. |
| Study B | Neuroprotection | Showed that derivatives improved neuronal survival in models of oxidative stress. |
| Study C | Antiviral Potential | Identified inhibitory effects on viral replication in vitro. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the tetrahydropyrimido[2,1-f]purine-2,4-dione core but differ in substituents, leading to variations in molecular properties and bioactivity:
Substituent Variations and Molecular Properties
*Calculated based on analogs.
Structure–Activity Relationship (SAR) Insights
- Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets (e.g., MAO-B), whereas fluorine’s smaller size may improve selectivity .
- Phenethyl vs. Piperidinyl : Phenethyl groups (logP ~3.5) increase lipophilicity and blood-brain barrier penetration, while piperidinyl substituents (logP ~1.8) improve aqueous solubility .
- Ring Size and Saturation: Saturated tetrahydropyrimido cores (vs.
Biological Activity
The compound 9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.
Physical Properties
- Molecular Formula : C19H20ClN5O2
- Molecular Weight : 373.85 g/mol
Anticancer Activity
Research has indicated that compounds similar to 9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Studies have shown that it can inhibit cell proliferation in various cancer cell lines such as breast and lung cancer cells.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The results suggest:
- DPPH Assay : The compound demonstrated a significant ability to scavenge free radicals.
- Ferric Reducing Antioxidant Power (FRAP) : It showed a strong reducing power comparable to known antioxidants.
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition:
- Acetylcholinesterase Inhibition : Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Salmonella typhi.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 16 µg/mL |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry evaluated its effects on MCF-7 breast cancer cells and reported a reduction in cell viability by up to 70% at a concentration of 25 µM after 48 hours of treatment.
-
Antioxidant Properties :
- Research published in Food Chemistry demonstrated that the compound exhibited antioxidant activity through DPPH radical scavenging assays with an IC50 value of 15 µg/mL.
-
Enzyme Inhibition Studies :
- A study published in Biochemical Pharmacology reported that the compound inhibited AChE with an IC50 value significantly lower than standard inhibitors like donepezil.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for aryl group introduction, followed by cyclization under controlled conditions. Lewis acids like Fe(DS)₃ under ultrasound irradiation enhance reaction efficiency .
- Critical Parameters : Temperature (60–80°C), solvent polarity (toluene or DMF), and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography (EtOAc/hexane gradients) ensures high purity .
- Data : Typical yields range from 45–70%, with purity >95% confirmed by HPLC .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) and confirms stereochemistry .
- IR Spectroscopy : Identifies carbonyl stretches (~1705 cm⁻¹ for dione groups) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 451.2) .
Advanced Research Questions
Q. How can catalytic mechanisms (e.g., palladium or iron-based systems) be optimized for large-scale synthesis?
- Methodology :
- Catalyst Screening : Compare Pd(PPh₃)₄ (high activity but costly) vs. Fe(DS)₃ (eco-friendly, recyclable) .
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps (e.g., boronic acid coupling).
Q. What strategies resolve discrepancies in biological activity data across derivatives?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding using molecular docking .
- Solvent Effects : Polar aprotic solvents (DMF) enhance solubility but may alter conformational stability vs. non-polar solvents (toluene) .
- Case Study : Derivatives with electron-withdrawing groups (Cl, F) show 2–3× higher enzyme inhibition than methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
